

Physical and chemical properties of crystalline Stemonine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stemonine

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An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline **Stemonine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine is a prominent member of the Stemona alkaloids, a unique class of natural products isolated exclusively from plants of the Stemonaceae family. These plants are primarily distributed in Southeast Asia and have a long history in traditional Chinese and Japanese medicine, where they are used for their antitussive, insecticidal, and antiparasitic properties. Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often featuring complex polycyclic systems and lactone rings.

This guide focuses on the principal alkaloid, (-)-**Stemonine** (CAS: 27498-90-4), the first of its class to be isolated. Its intricate structure was definitively elucidated through X-ray crystallography. Understanding the specific physical and chemical properties of crystalline **stemonine** is crucial for its extraction, purification, and the development of new therapeutic agents and natural insecticides. This document provides a consolidated overview of its known properties, detailed experimental protocols for its isolation and characterization, and visual workflows to aid researchers.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (-)-**stemonine** are summarized below. Quantitative data has been compiled into tables for clarity and ease of reference.

General Properties

Stemonine is a polycyclic alkaloid whose free base form is sparingly soluble in water but soluble in various organic solvents, a key property exploited during its extraction from plant matrices.[1] Conversely, its salt forms exhibit higher solubility in aqueous solutions.[1] While the melting point for (-)-**stemonine** is not specified in the reviewed literature, related crystalline alkaloids such as stemotinine and isostemotinine melt at 207-208 °C and 245-246 °C, respectively.[2]

Property	Value	Reference
Chemical Name	(-)-Stemonine	[3]
CAS Number	27498-90-4	[3]
Molecular Formula	C ₁₇ H ₂₅ NO ₄	
Molecular Weight	307.39 g/mol	
Appearance	Crystalline solid (related compounds form white prisms)	[2]
Solubility (Free Base)	Minimally soluble in water; Soluble in nonpolar organic solvents (e.g., ether, chloroform).	[1]
Solubility (Salt)	Soluble in water and dilute acids; Sparingly soluble in organic solvents.	[1]
Melting Point	Not reported in reviewed literature.	

Crystallographic Data

The absolute stereochemistry and crystal structure of **stemonine** were determined by single-crystal X-ray analysis of its hydrobromide hemihydrate salt. The analysis revealed an orthorhombic crystal system. The molecular skeleton is comprised of two furan rings, a pyrrolidine ring, and an azepine ring.

Parameter	Stemonine Hydrobromide Hemihydrate
Molecular Formula	$C_{17}H_{25}NO_4 \cdot HBr \cdot \frac{1}{2}H_2O$
Crystal System	Orthorhombic
Space Group	$P2_12_12_1$
Cell Length a	17.781 Å
Cell Length b	8.786 Å
Cell Length c	11.859 Å
Molecules per cell (Z)	4

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of **stemonine**. Mass spectrometry reveals a characteristic fragmentation pattern, while infrared spectroscopy confirms the presence of key functional groups.

Spectroscopy	Data	Interpretation	Reference
Mass Spectrometry (EI)	Molecular Ion [M] ⁺ : m/z 307 Base Peak: m/z 208	The base peak corresponds to the fragment [M-99] ⁺ , which is characteristic of the loss of the α-methyl-γ-butyrolactone moiety.	[4],[5]
Infrared (IR) Spectroscopy	Characteristic Absorption: ~1740 - 1770 cm ⁻¹	Strong absorption band indicative of the C=O stretching vibration of the γ-lactone ring.	[2],[6],[7]
¹ H and ¹³ C NMR	Specific chemical shift data for (-)-stemonine (CAS 27498-90-4) are not fully detailed in the reviewed literature. However, characteristic signals include those confirming the pyrrolo[1,2-a]azepine nucleus.	Structural confirmation and stereochemical assignment.	[8]

Experimental Protocols

The following sections detail the standard methodologies for the isolation, purification, and characterization of **stemonine** from its natural source, typically the roots of *Stemona* species like *Stemona japonica* or *Stemona tuberosa*.

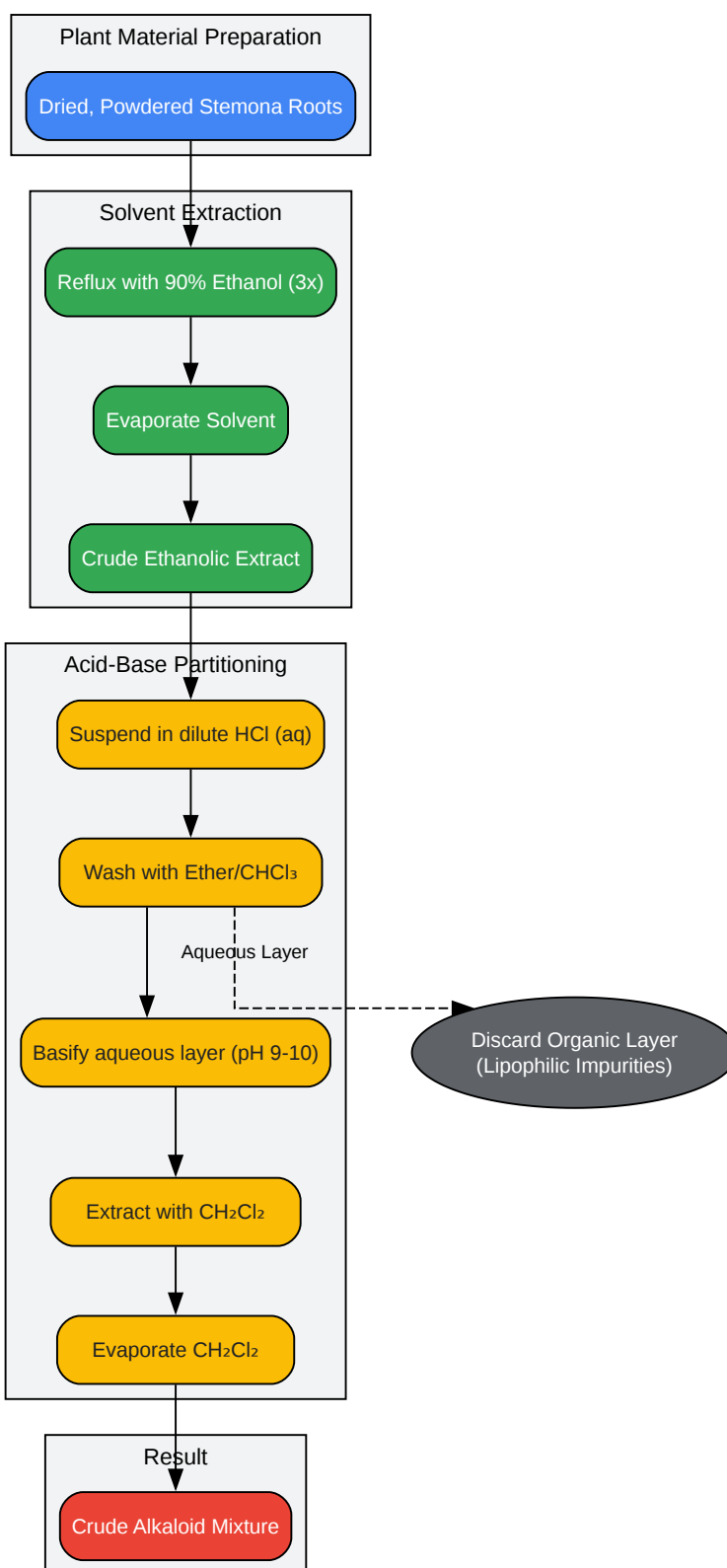
Extraction and Isolation

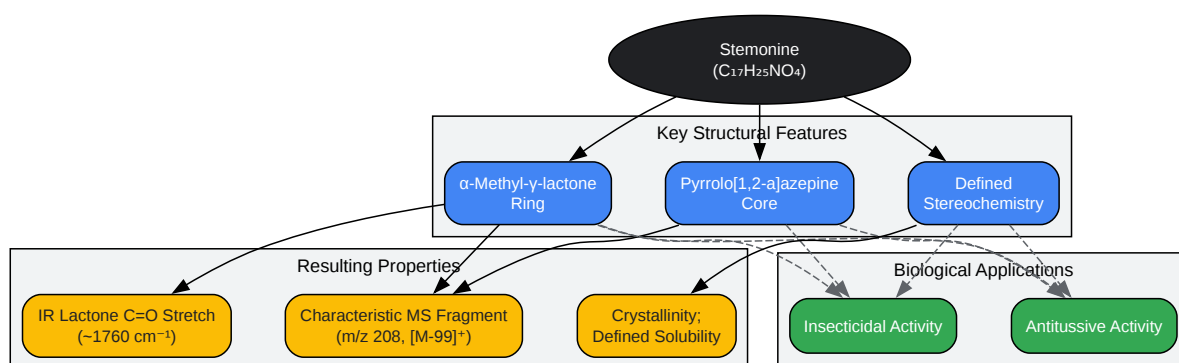
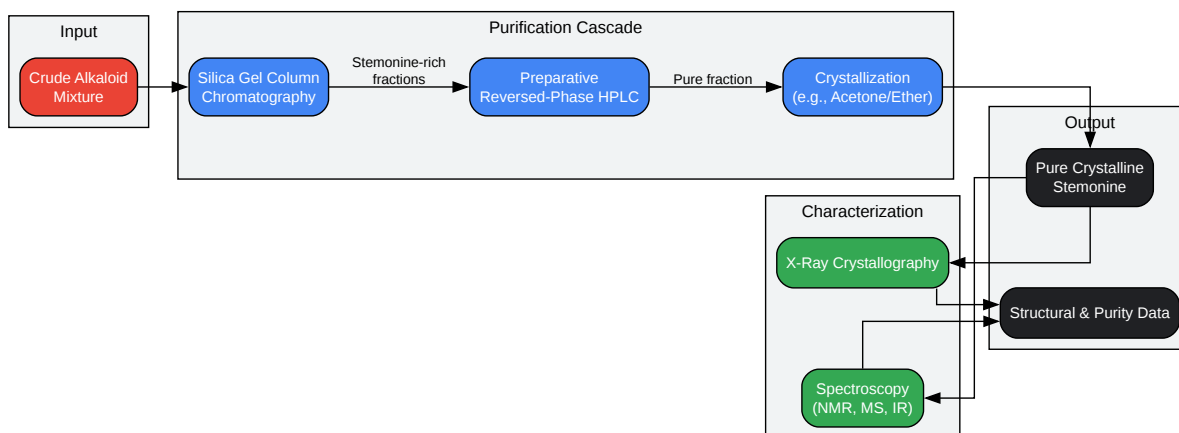
The initial extraction aims to separate the total alkaloid content from the raw plant material. The most common method involves solvent extraction followed by an acid-base partitioning

procedure.

Protocol: Acid-Base Extraction of Total Alkaloids

- **Preparation:** Air-dry the roots of the *Stemona* species and grind them into a coarse powder.
- **Solvent Extraction:** Place the powdered material in a flask and add 8-10 volumes of 90% ethanol. Heat the mixture to reflux for 3 hours. Filter the extract while hot. Repeat this process 2-3 times to ensure exhaustive extraction.^[9]
- **Concentration:** Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acidification:** Suspend the crude extract in a dilute aqueous acid solution (e.g., 1-4% HCl) to protonate the alkaloids, making them water-soluble.
- **Lipophilic Fraction Removal:** Partition the acidic aqueous solution with an immiscible, nonpolar organic solvent such as ether or chloroform. The protonated alkaloids will remain in the aqueous phase, while non-basic, lipophilic compounds will move to the organic phase. Discard the organic phase.
- **Basification:** Adjust the pH of the aqueous layer to 9-10 using a base, such as aqueous ammonia (NH₃) or sodium hydroxide (NaOH). This deprotonates the alkaloids, rendering them basic and less soluble in water.
- **Alkaloid Extraction:** Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The free-base alkaloids will partition into the organic layer.
- **Final Concentration:** Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.





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- To cite this document: BenchChem. [Physical and chemical properties of crystalline Stemonine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201989#physical-and-chemical-properties-of-crystalline-stemonine]

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